Cas no 917899-25-3 (3-Azetidinol, 1-(diphenylmethyl)-3-(4-methoxyphenyl)-)

3-Azetidinol, 1-(diphenylmethyl)-3-(4-methoxyphenyl)- structure
917899-25-3 structure
Product Name:3-Azetidinol, 1-(diphenylmethyl)-3-(4-methoxyphenyl)-
CAS No:917899-25-3
MF:C23H23NO2
MW:345.43422627449
CID:782873
PubChem ID:59446607
Update Time:2025-04-19

3-Azetidinol, 1-(diphenylmethyl)-3-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Azetidinol, 1-(diphenylmethyl)-3-(4-methoxyphenyl)-
    • 1-benzhydryl-3-(4-methoxyphenyl)azetidin-3-ol
    • SCHEMBL3032073
    • 917899-25-3
    • 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol
    • DTXSID40732070
    • Inchi: 1S/C23H23NO2/c1-26-21-14-12-20(13-15-21)23(25)16-24(17-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22,25H,16-17H2,1H3
    • InChI Key: MISKMVWKMXPWEK-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC(=CC=2)OC)CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 345.172878976g/mol
  • Monoisotopic Mass: 345.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 32.7Ų
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